N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a synthetic small molecule featuring a pyrazolo-oxazine core fused with a carboxamide group and a 3-(methylsulfonamido)phenyl substituent. This structural motif is associated with modulation of inflammatory pathways, particularly targeting the NLRP3 inflammasome, which is implicated in autoimmune and inflammatory diseases .
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-23(20,21)17-11-5-2-4-10(8-11)16-13(19)12-9-15-18-6-3-7-22-14(12)18/h2,4-5,8-9,17H,3,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOSFAJDSLVUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=C3N(CCCO3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a pyrazolo[5,1-b][1,3]oxazine core, which is known for various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C14H16N4O4S
- Molecular Weight : 336.37 g/mol
- CAS Number : 1428352-86-6
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O4S |
| Molecular Weight | 336.37 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group may enhance binding affinity to target proteins, while the pyrazolo[5,1-b][1,3]oxazine moiety could influence pharmacological effects through modulation of signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
Case Studies and Research Findings
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives designed for epidermal growth factor receptor (EGFR) inhibition have shown promising results in vitro against non-small cell lung cancer (A549) and other cancer types .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies employing fluorescence-activated cell sorting (FACS) have demonstrated that certain derivatives can trigger apoptotic pathways effectively, suggesting that this compound may share similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole-based compounds. The presence of the methylsulfonamido group appears to enhance solubility and bioavailability while also contributing to the compound's ability to interact with biological targets effectively. A systematic evaluation of various substituents on the pyrazole ring has been shown to influence both potency and selectivity towards specific cancer types .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include hydrazine derivatives and carboxamide formation techniques. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazole derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated a notable reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This suggests a potential for further development into a therapeutic agent for cancer treatment .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with EGFR kinase. The findings suggest that it binds effectively to the ATP-binding site, similar to established inhibitors like erlotinib. These insights provide a foundation for further exploration into its potential as an anticancer drug candidate .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Solubility and Lipophilicity
- Target Compound : The methylsulfonamido group improves aqueous solubility compared to lipophilic analogs like N-(1-phenylethyl)-...carboxamide (logP ~2.5 estimated) .
- GDC-2394: Incorporation of a basic methylamino group increased solubility (aqueous solubility >100 µM) and reduced renal toxicity observed in earlier analogs due to precipitation .
- Ethyl Ester Derivative : The ester moiety reduces polarity (logP ~1.5) but may compromise metabolic stability due to esterase cleavage .
Target Selectivity and Potency
- GDC-2394 : Demonstrates potent NLRP3 inhibition (IC₅₀ = 12 nM) and >100-fold selectivity over other inflammasomes (NLRP1, NLRC4) .
- LFM: No direct activity data, but fluorinated analogs are often optimized for enhanced binding affinity to aromatic-rich binding pockets .
Key Research Findings
Substituent-Driven Solubility: Basic amines (e.g., methylamino in GDC-2394) or polar sulfonamides (target compound) enhance solubility, critical for in vivo efficacy .
Lipophilicity Trade-offs : While lipophilic groups (e.g., phenylethyl in ) improve membrane permeability, they may increase toxicity risks, as seen in early GDC-2394 analogs .
Metabolic Stability : Carboxamide derivatives (target compound, LFM) generally exhibit higher stability than ester analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
